molecular formula C4H7NO B1584576 N-Vinylacetamide CAS No. 5202-78-8

N-Vinylacetamide

Cat. No. B1584576
CAS RN: 5202-78-8
M. Wt: 85.1 g/mol
InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N
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Description

N-Vinylacetamide (NVA) is a non-ionic monomer . It was introduced and compounded in the U.S. in 1967 . Copolymers made of NVA and other monomers can exhibit practical characteristics in addition to those common with the existing hydrophilic polymers .


Synthesis Analysis

NVA is synthesized through the radical copolymerization of different vinylamides . The reactivity ratios for each copolymerization system were determined . A series of statistical copolymers with predictable composition and low deviation over the chain distribution could then be synthesized .


Molecular Structure Analysis

The molecular formula of NVA is C4H7NO . Its average mass is 85.104 Da and its monoisotopic mass is 85.052765 Da .


Chemical Reactions Analysis

NVA is soluble in water, various organic solvents, and liquid vinyl monomers . It is polymerizable by various radical polymerization processes, depending on the objective . Since NVA itself is a solvent, it can act as a dissolution agent for poorly soluble substances .


Physical And Chemical Properties Analysis

NVA has a density of 0.9±0.1 g/cm³ . Its boiling point is 207.7±13.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.4±3.0 kJ/mol . The flash point is 103.6±4.8 °C .

Scientific Research Applications

Graft Polymerization

N-vinylacetamide (NVA) has been utilized in graft polymerization processes. For instance, it has been graft-polymerized and graft-copolymerized with acrylamide onto plasma-activated surfaces. This process enables the dense introduction of primary amine groups on the surface by hydrolyzing the grafted poly(vinylacetamide-co-acrylamide), as shown in a study by Iwata (1994) (Iwata, 1994).

Copolymerization for Various Applications

NVA has been employed in the radical copolymerization of different vinylamides and vinyl imidazoles. This process allows for the creation of polymers with primary and secondary amines, as well as imidazole groups, which are beneficial for applications like coatings, water purification, and gas membrane separation. Dréan et al. (2016) have explored this area extensively (Dréan et al., 2016).

Drug Release Substrates

NVA has been applied in the formation of interpenetrating polymer networks with acrylic acid, creating novel substrates for transdermal therapeutic systems. This combination sustains the amphiphilic character and allows for the containment of poorly water-soluble drugs, as researched by Ajiro et al. (2009) (Ajiro et al., 2009).

Synthesis of N-Substituted-N-vinylacetamides

N-substituted-N-vinylacetamides have been synthesized to investigate polymerizabilities and stereochemistries in polymer main chains by introducing bulky substituents. This approach has implications for regulated polymer structures, as demonstrated by Ajiro and Akashi (2009) (Ajiro & Akashi, 2009).

Hydrogel Development

NVA has been integral in the development of poly(N-vinylacetamide) (polyNVA) hydrogels. These hydrogels display high swelling properties in various pH ranges and even in high NaCl solutions, making them suitable for applications in nonionic hydrogels and amphiphilic properties. Akashi et al. (1993) have contributed to this research (Akashi et al., 1993).

Biomedical Applications

Poly(N-vinylacetamide) hydrogels have been synthesized for biomedical applications. Their properties, such as water contact angles and protein uptake, have been analyzed for cell adhesion and proliferation, providing insights into biocompatibility. This has been studied by Ajiro, Watanabe, and Akashi (2008) (Ajiro, Watanabe & Akashi, 2008).

Safety And Hazards

NVA is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

N-ethenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAKESSLMFZVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28408-65-3
Record name Poly(N-vinylacetamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28408-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0063735
Record name N-Vinylacetamide
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Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Vinylacetamide

CAS RN

5202-78-8
Record name N-Vinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5202-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Vinylacetamide
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Record name Acetamide, N-ethenyl-
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Record name N-Vinylacetamide
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Record name N-vinylacetamide
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Record name N-VINYLACETAMIDE
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Synthesis routes and methods

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
RW Stackman, RH Summerville - Industrial & Engineering …, 1985 - ACS Publications
A novel synthetic procedure is described which appears to bean economically attractive route to/V-vinylacetamide (NVA), a monomer capable of yielding a water-soluble polymer of …
Number of citations: 32 pubs.acs.org
M Akashi, S Saihata, E Yashima… - Journal of Polymer …, 1993 - Wiley Online Library
… Poly (N-vinylacetamide ) ( polyNVA) hydrogels were prepared by the copolymerization of N-vinylacetamide (NVA… Keywords: N-vinylacetamide hydrogel crosslinked polymer free radical …
Number of citations: 60 onlinelibrary.wiley.com
PS Anand, HG Stahl, W Heitz, G Weber… - Die …, 1982 - Wiley Online Library
… Block copolymers of styrene and N-methyl-N-vinylacetamide were prepared by solution and … -containing polystyrene with N-methyl-N-vinylacetamide in ethyl methyl ketone or benzene. …
Number of citations: 26 onlinelibrary.wiley.com
T Hirano, Y Okumura, M Seno, T Sato - European polymer journal, 2006 - Elsevier
Radical polymerization of N-vinylacetamide (NVA) in toluene at low temperatures was investigated. It was found that the addition of Lewis bases or alcohol compounds significantly …
Number of citations: 23 www.sciencedirect.com
M Murano, HJ Harwood - Macromolecules, 1970 - ACS Publications
… ity ofpoly(N-vinylacetamide). Nmr Spectra of Polymers. The nmr … (N-vinylacetamide). Since the studies of acetoxy resonance … poly(N-vinylacetamide) from its acetamido methyl reso- …
Number of citations: 14 pubs.acs.org
M Akashi, E Yashima, T Yamashita… - Journal of Polymer …, 1990 - Wiley Online Library
… The pyrolysis of N- (a-methoxyethyl) acetamide, which was obtained by one-step reaction of acetamide, acetaldehyde, and methanol, gave N-vinylacetamide (NVA) in a good yield. The …
Number of citations: 70 onlinelibrary.wiley.com
H Ajiro, M Akashi - Macromolecules, 2009 - ACS Publications
… N-Vinylacetamide (NVA) is a functional monomer that provides amphiphilic and non-protonic polymer. After convenient polymerization processes were developed, (1, 2) poly(…
Number of citations: 15 pubs.acs.org
T Iwamura, Y Morioka, T Nakagawa… - Journal of Polymer …, 2004 - Wiley Online Library
… N-Vinylacetamide (NVA) and its derivatives have attracted interest in recent years. Since … NVA, and the application of poly (N-vinylacetamide) to functional polymers. The nonconjugated, …
Number of citations: 3 onlinelibrary.wiley.com
H Ajiro, C Hongo, M Akashi - Journal of Molecular Structure, 2010 - Elsevier
… employed for the nucleophilic substitution reaction with N-vinylacetamide (NVA), in order to … The refined crystal structure of β-triphenylmethyl-N-vinylacetamide revealed intermolecular …
Number of citations: 1 www.sciencedirect.com
A Hvidt, R Corett - Journal of the American Chemical Society, 1970 - ACS Publications
… constants measured for poly(N-vinylacetamide) at pD 4.1. … in solutions of poly(N-vinylacetamide) as supporting the idea … the amide groups of poly(N-vinylacetamide) spend about 5% of …
Number of citations: 30 pubs.acs.org

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